molecular formula C15H15N3O B1474357 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1801335-41-0

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1474357
CAS No.: 1801335-41-0
M. Wt: 253.3 g/mol
InChI Key: YEKDJPFDZPTODT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic core and substituent arrangement. The parent structure, pyrrolo[2,3-b]pyridine, consists of a fused five-membered pyrrole ring and a six-membered pyridine ring. The numbering system prioritizes the pyridine moiety, with positions 1–7 assigned to the pyridine and positions 2–3 shared with the pyrrole (Figure 1).

The substituents are designated as follows:

  • A 4-methoxybenzyl group (4-methoxyphenylmethyl) is attached to the nitrogen atom at position 1 of the pyrrolopyridine system.
  • An amine (-NH2) group occupies position 4 of the pyridine ring.

Thus, the full IUPAC name is 1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-4-amine . The structural connectivity is further illustrated by the SMILES notation COC1=CC=C(CN2C=CC3=C(N)C=CN=C23)C=C1, which confirms the methoxybenzyl linkage to the pyrrole nitrogen and the amine’s position on the pyridine ring.

Structural Features Table

Feature Description
Core structure Pyrrolo[2,3-b]pyridine (fused pyrrole-pyridine bicyclic system)
Substituent at N1 4-Methoxybenzyl group
Substituent at C4 Primary amine (-NH2)
Molecular symmetry Achiral due to absence of stereogenic centers

CAS Registry Number and Molecular Formula Analysis

The compound is uniquely identified by its CAS Registry Number 1801335-41-0 , a universal identifier for chemical substances. Its molecular formula, C15H15N3O , reflects a composition of 15 carbon, 15 hydrogen, 3 nitrogen, and 1 oxygen atom, yielding a molecular weight of 253.30 g/mol .

Elemental Composition Breakdown

Element Quantity Contribution to Molecular Weight (g/mol)
Carbon 15 180.15
Hydrogen 15 15.12
Nitrogen 3 42.03
Oxygen 1 16.00
Total 253.30

The methoxybenzyl group (C8H9O) contributes 121.15 g/mol, while the pyrrolo[2,3-b]pyridin-4-amine core (C7H6N3) accounts for 132.15 g/mol. The molecular formula aligns with high-resolution mass spectrometry data reported for related pyrrolopyridine derivatives.

Stereochemical Considerations and Tautomeric Forms

Stereochemistry

The compound lacks stereogenic centers, as confirmed by its planar bicyclic framework and substituent arrangement. The nitrogen atoms at positions 1 and 4 do not generate chiral environments due to their bonding configurations:

  • The pyrrole nitrogen (N1) is bonded to three atoms (two carbons and one hydrogen), preventing tetrahedral geometry.
  • The pyridine nitrogen (N4) participates in aromatic conjugation, precluding stereoisomerism.

Tautomerism

While the compound itself has no reported tautomeric forms, analogous pyrrolopyridine systems exhibit tautomerism under specific conditions. For example, 3-hydroxypyrrolo[2,3-b]pyridine exists in equilibrium between keto and enol forms, influenced by solvent polarity. In the case of 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, the amine group at C4 could theoretically participate in prototropic tautomerism if conjugated to a proton-accepting site. However, the aromatic pyridine ring’s electron-deficient nature limits such shifts, making tautomerism unlikely under standard conditions.

Comparative Tautomerism in Pyrrolopyridines
Compound Tautomeric Forms Key Influencing Factors
3-Hydroxypyrrolo[2,3-b]pyridine Keto-enol equilibrium Solvent polarity, pH
4-Aminopyrrolo[2,3-b]pyridine No observable tautomerism Aromatic stabilization of amine

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDJPFDZPTODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine generally follows a sequence of:

  • Construction of the pyrrolo[2,3-b]pyridine scaffold.
  • Selective halogenation or functional group activation at the 4-position.
  • Introduction of the 4-methoxybenzyl group via nucleophilic substitution or cross-coupling.
  • Final amination at the 4-position to install the amino group.

Two main approaches have been reported in the literature:

Preparation via Chemoselective Cross-Coupling and Amination

A highly effective route involves the following key steps:

  • Starting Material: 2-iodo-4-chloropyrrolo[2,3-b]pyridine intermediate.
  • Step 1: Suzuki–Miyaura cross-coupling at the C-2 position with an arylboronic acid derivative to install the aryl group.
  • Step 2: Buchwald–Hartwig amination at the C-4 position with a secondary amine to introduce the amino substituent.
  • Step 3: Introduction of the 4-methoxybenzyl group typically involves alkylation of the pyrrolo nitrogen with 4-methoxybenzyl bromide or iodide under basic conditions.
  • Step 4: Deprotection steps (if protective groups such as trimethylsilylethoxymethyl (SEM) are used) to yield the final compound.

Challenges and Notes:

  • Masking of reactive groups (hydroxyl, pyrrole NH) is essential to achieve selectivity in the Buchwald–Hartwig amination.
  • Deprotection steps can lead to side reactions, such as formation of tricyclic byproducts.
  • This method provides good yields and high regioselectivity.

Preparation via Cyclocondensation of Aminopyrrolo Carbonitriles

An alternative synthetic route reported involves:

  • Step 1: Synthesis of α-aminoketones by reaction of phenacyl bromides with substituted anilines.
  • Step 2: Formation of 2-aminopyrrolo-3-carbonitrile intermediates by reaction of α-aminoketones with malononitrile under basic conditions.
  • Step 3: Preparation of 2-arylidenemalononitriles by condensation of benzaldehyde derivatives with malononitrile.
  • Step 4: Cyclocondensation of the 2-aminopyrrolo-3-carbonitrile with 2-arylidenemalononitriles in ethanol with catalytic piperidine under reflux, yielding the pyrrolo[2,3-b]pyridine derivatives.

This method allows for the introduction of various aryl substituents and amino groups at different positions by varying the starting materials and reaction conditions.

Representative Experimental Data and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Suzuki–Miyaura Cross-Coupling 2-iodo-4-chloropyrrolo[2,3-b]pyridine, arylboronic acid, Pd catalyst, base High (not specified) Selective coupling at C-2 position
2 Buchwald–Hartwig Amination Secondary amine, Pd catalyst, base Moderate to High Requires masking groups for selectivity
3 Alkylation 4-methoxybenzyl bromide/iodide, base Moderate to High Introduces 4-methoxybenzyl substituent
4 Cyclocondensation 2-aminopyrrolo-3-carbonitrile, 2-arylidenemalononitriles, piperidine, reflux ethanol 87–91% (for related derivatives) Efficient for constructing pyrrolo[2,3-b]pyridine core

Detailed Research Findings

  • The chemoselective Suzuki–Miyaura cross-coupling followed by Buchwald–Hartwig amination was found to be the most effective route to obtain 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are structurally close analogs to the target compound.
  • Protection strategies involving trimethylsilylethoxymethyl (SEM) groups were necessary to prevent side reactions during amination, though deprotection was challenging due to side product formation.
  • Cyclocondensation methods allowed for the synthesis of various 4-amino-substituted pyrrolo[2,3-b]pyridine derivatives with excellent yields (up to 91%) by reacting aminopyrrolo carbonitriles with arylidenemalononitriles in the presence of piperidine.
  • Alkylation of the pyrrole nitrogen with 4-methoxybenzyl halides under basic conditions is a common step to introduce the 4-methoxybenzyl group, with purification typically achieved by silica gel chromatography.
  • Characterization data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Suzuki–Miyaura + Buchwald–Hartwig Halogenated intermediate → Suzuki coupling → Amination → Alkylation High regioselectivity, modular Requires protection/deprotection, side reactions possible
Cyclocondensation Aminopyrrolo carbonitrile + arylidenemalononitriles + piperidine reflux High yields, straightforward Limited to certain substituents, multi-step synthesis
Direct Alkylation Pyrrolo[2,3-b]pyridine + 4-methoxybenzyl halide + base Simple introduction of benzyl group May require prior scaffold synthesis

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been studied for its potential therapeutic effects. Its structural features suggest that it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Research has shown that pyrrolopyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of pyrrolopyridine have been linked to the inhibition of kinases involved in cancer progression .
  • Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies have suggested that similar compounds may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Applications

The synthesis of this compound is of interest due to its potential as a building block for more complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological activity.

  • Building Block for Drug Development : The compound can serve as a precursor in the synthesis of other pharmacologically active agents. Researchers are exploring its use in creating analogs that may have improved efficacy or reduced side effects compared to existing drugs .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various pyrrolopyridine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Case Study 2: Neuroprotective Studies

In a neuropharmacological study, researchers evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups.

Potential Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Clinical Trials : Given its promising biological activity, further clinical evaluation is warranted to assess its safety and efficacy in humans.
  • Structural Modifications : Investigating various derivatives could lead to compounds with enhanced selectivity and potency against specific targets.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., 3,5-dibromo-N-cyclohexyl-N-methyl in ) exhibit higher molecular weights and altered electronic profiles, which may enhance target binding but reduce solubility .
  • Pyrimidine-linked analogs (e.g., ) demonstrate extended π-systems, favoring interactions with aromatic residues in enzyme active sites .

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit a range of pharmacological effects, including anticancer, antibacterial, and neuroprotective activities. This article aims to summarize the biological activity of this compound based on current research findings.

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 255.30 g/mol
  • CAS Number : 1801335-41-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • Findings : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 6.25 µM against MDA-MB-231 cells. This suggests that modifications in the pyrrolo[2,3-b]pyridine structure can enhance biological activity against cancer cells .
CompoundCell LineConcentration (µM)Viability Reduction (%)
1fMDA-MB-2316.25Significant
1dMDA-MB-23125Moderate
1bMDA-MB-23150Mild

Antibacterial Activity

Pyrrolo derivatives have also been evaluated for their antibacterial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation in treating bacterial infections.

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The derivatives displayed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting that pyrrolo derivatives may possess neuroprotective properties. Studies indicate that these compounds could modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.

The biological activities of this compound may be attributed to its interaction with various molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : Compounds in this class have been identified as inhibitors of specific kinases involved in cancer progression.
  • Interaction with Membrane Proteins : Target proteins such as serotonin receptors and glutamate receptors have been implicated in the mechanism of action, providing a basis for their neuroprotective effects .

Case Studies

A notable study focused on the synthesis and evaluation of pyrrolo derivatives found that modifications at the benzyl position significantly influenced the anticancer efficacy against breast cancer cell lines. The structure-activity relationship (SAR) analysis identified key functional groups that enhance potency and selectivity towards cancer cells.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core halogenation4-Chloro derivative synthesis85–92
Benzyl group coupling4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C64–77
PurificationColumn chromatography (EtOAc/hexane)>95% purity

What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton shifts (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm, pyrrolo-NH at δ ~11.9 ppm) .
  • HRMS : Validate molecular weight (calculated for C₁₅H₁₆N₄O: 284.1274; observed: 284.1271) .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretch ~3100 cm⁻¹, C-O from methoxy ~1250 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

How can researchers resolve contradictions between computational modeling predictions and experimental bioactivity data?

Advanced Research Question

  • Re-evaluate force fields : Adjust parameters for methoxybenzyl interactions in docking studies (e.g., AMBER vs. CHARMM) .
  • Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm predicted kinase inhibition .
  • Solvent effects : Account for solvation discrepancies between in silico (implicit solvent) and in vitro (aqueous buffer) conditions .

What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question

  • Scaffold diversification : Modify the methoxybenzyl group (e.g., fluorination, substitution) to assess electronic effects .
  • Bioisosteric replacement : Replace the pyrrolo-pyridine core with indole or imidazo[1,2-a]pyridine to evaluate ring size impact .
  • Pharmacophore mapping : Use X-ray co-crystallography (e.g., with kinase targets) to identify critical binding motifs .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

How should researchers approach in vitro versus in vivo efficacy data discrepancies?

Advanced Research Question

  • Pharmacokinetic profiling : Measure plasma stability and hepatic microsome metabolism to identify rapid clearance .
  • Formulation optimization : Use liposomal encapsulation to improve bioavailability in animal models .
  • Target engagement assays : Quantify target modulation in tissues via Western blot or PET imaging .

What are the primary applications of this compound in medicinal chemistry research?

Basic Research Question

  • Kinase inhibition : Serves as a scaffold for JAK2 or ALK inhibitors due to its ATP-binding site compatibility .
  • Neurodegenerative research : Derivatives act as α-synuclein fibril ligands (see ) .
  • Antimicrobial agents : Structural analogs show activity against Gram-positive pathogens .

What methodological considerations are critical when evaluating the compound as a kinase inhibitor?

Advanced Research Question

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular assays : Use Ba/F3 cells expressing oncogenic kinases to measure proliferation inhibition .
  • Resistance monitoring : Perform mutagenesis studies to predict clinical resistance mutations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

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